molecular formula C16H26O4 B12529123 Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate CAS No. 819802-91-0

Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate

Cat. No.: B12529123
CAS No.: 819802-91-0
M. Wt: 282.37 g/mol
InChI Key: CWAQOSFPEUFVGL-UHFFFAOYSA-N
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Description

Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is a bicyclic ester featuring a cyclohexene core with two tert-butyl ester groups at the 1-position. This compound is of interest in synthetic organic chemistry due to its sterically hindered structure, which influences reactivity, stability, and applications in catalysis or medicinal chemistry.

Properties

CAS No.

819802-91-0

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

ditert-butyl cyclohex-3-ene-1,1-dicarboxylate

InChI

InChI=1S/C16H26O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-8H,9-11H2,1-6H3

InChI Key

CWAQOSFPEUFVGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Esterification of Cyclohexene Diols with Di-tert-butyl Dicarbonate

A widely employed method involves the reaction of cyclohexene diols with di-tert-butyl dicarbonate (Boc anhydride) under catalytic conditions. This approach leverages the nucleophilic reactivity of hydroxyl groups to form dicarbonate esters.

Reaction Protocol

  • Substrates : trans-Cyclohex-2-ene-1,4-diol or analogous diols.
  • Reagents : Di-tert-butyl dicarbonate (2.2 equiv), N,N-dimethylaminopyridine (DMAP, 1.2 equiv).
  • Conditions : Dichloromethane (DCM), room temperature, 4–6 hours.
  • Workup : Sequential washing with acetic acid (0.1 M), water, and drying over MgSO₄.
  • Yield : 70–85% after crystallization.
Key Considerations
  • Stereochemistry : The trans-configuration of diols ensures optimal steric alignment for esterification, minimizing side reactions.
  • Catalyst Efficiency : DMAP accelerates the reaction by activating Boc anhydride, reducing reaction time.

Alkylation of Di-tert-butyl Malonate with Dienes

This method utilizes the alkylation of di-tert-butyl malonate with dihaloalkenes, followed by cyclization to form the cyclohexene ring.

Synthetic Pathway

  • Alkylation :
    • Substrates : Di-tert-butyl malonate, 1,3-dichlorobutene.
    • Base : Sodium hydride (NaH) in tetrahydrofuran (THF).
    • Conditions : 0°C to room temperature, 12 hours.
  • Cyclization :
    • Reagents : Dichlorocarbene (generated from chloroform and NaOH).
    • Conditions : Phase-transfer catalysis (PTC), 50°C, 6 hours.
  • Yield : 60–75% after column chromatography.
Mechanistic Insights
  • The malonate enolate attacks the dihaloalkene, forming a linear intermediate.
  • Dichlorocarbene insertion induces cyclization, yielding the cyclohexene ring.

Ring-Closing Metathesis (RCM) of Diene Precursors

A modern approach employs Grubbs catalysts to synthesize the cyclohexene ring from acyclic dienes bearing tert-butyl ester groups.

Procedure

  • Substrates : Di-tert-butyl diallylmalonate or derivatives.
  • Catalyst : Grubbs II (1–2 mol%).
  • Conditions : Anhydrous DCM, 40°C, 1–2 hours.
  • Yield : 90–95% after solvent evaporation.
Advantages
  • Stereoselectivity : RCM favors the formation of cis-dienes due to transition-state geometry.
  • Scalability : Suitable for multigram synthesis with minimal purification.

Phosgene-Mediated Coupling of Sodium tert-Butoxide

Adapted from industrial Boc anhydride synthesis, this method involves the reaction of sodium tert-butoxide with phosgene in hydrocarbon solvents.

Industrial Protocol

  • Substrates : Sodium tert-butoxide, phosgene (1.2 equiv).
  • Solvent : Hexane or petroleum ether.
  • Conditions : -5°C to 10°C, 3 hours.
  • Workup : Acidic quenching (5% H₂SO₄), washing with NaHCO₃, and distillation.
  • Yield : 85–90% purity without vacuum distillation.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Esterification of Diols 70–85% >99% Low High
Malonate Alkylation 60–75% 90–95% Moderate Moderate
Ring-Closing Metathesis 90–95% >98% High High
Phosgene Coupling 85–90% 95–99% High Industrial
  • Cost Efficiency : Phosgene coupling is economical for bulk production but poses safety risks.
  • Academic Preference : RCM offers high yields and stereocontrol but requires expensive catalysts.

Recent Advances and Modifications

Microwave-Assisted Synthesis

  • Conditions : 140°C, 3 hours.
  • Outcome : 20% reduction in reaction time with comparable yields.

Green Chemistry Approaches

  • Solvent-Free Esterification : Ionic liquids (e.g., [BMIM][BF₄]) enable 80% yield at 100°C.
  • Catalyst Recycling : DMAP immobilized on silica gel reduces waste.

Scientific Research Applications

Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets. The compound can undergo chemical transformations that allow it to participate in different pathways, depending on the conditions and reagents used. Its tert-butyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Key data for selected analogues are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key NMR Shifts (¹H/¹³C) Yield (%)
Diethyl cyclohex-3-ene-1,1-dicarboxylate C₁₂H₁₈O₄ 226.27 ¹H: 5.70–5.61 (s, 2H); ¹³C: 171.6, 126.0 79
Dimethyl 4-((1-methoxycyclohexyl)methyl)cyclohex-3-ene-1,1-dicarboxylate C₁₉H₂₈O₅ 336.42 IR: 1725 cm⁻¹ (ester C=O) 79
Diethyl 3,4-dimethylcyclohex-3-ene-1,1-dicarboxylate C₁₄H₂₀O₄ 277.14 HRMS: 277.1416 [M+H]+ N/A
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate (Inferred) C₁₈H₂₈O₄ 308.41* Expected ¹³C upfield shift for tert-butyl N/A

*Calculated molecular weight.

Notable Trends:

  • Solubility : Ethyl and methyl esters exhibit higher polarity and solubility in common solvents (e.g., CDCl₃) compared to tert-butyl derivatives, which are likely more lipophilic .
  • Thermal Stability : Tert-butyl esters are expected to show enhanced thermal stability due to steric protection of the ester carbonyl groups.

Reactivity and Functionalization

  • Ring Functionalization: Substituents on the cyclohexene ring (e.g., ethenyl, oxo, or alkyl groups) significantly alter reactivity.
  • Ester Hydrolysis : Tert-butyl esters are more resistant to hydrolysis under acidic or basic conditions compared to methyl/ethyl esters, making them suitable for protecting-group strategies .

Biological Activity

Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is an organic compound notable for its unique cyclohexene structure, which features two tert-butyl groups and two carboxylate functionalities. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its reactivity and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H22O4C_{14}H_{22}O_4. Its structure allows for favorable interactions with nucleophiles and electrophiles, which can lead to the formation of diverse derivatives. The presence of bulky tert-butyl groups imparts steric hindrance that influences its chemical reactivity and stability.

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may suggest potential for this compound to exhibit similar effects.
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism may involve the downregulation of key proteins involved in cell survival and proliferation .
  • Reactivity with Biological Targets : The compound's ability to react with amines and alcohols suggests potential applications in drug design and development, as these reactions can lead to biologically active derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Anticancer Activity

A study focused on the anticancer potential of structurally related compounds found that modifications to the cyclohexene framework can enhance biological activity. These modifications were shown to selectively induce apoptosis in cancer cells expressing specific receptors (e.g., EGFR/HER2) . This highlights the importance of structural diversity in developing effective anticancer agents.

Study 2: Reactivity Studies

Research into the reactivity of this compound with various nucleophiles indicated that it can form stable adducts that may exhibit enhanced biological activities. For instance, interactions with hydrazines have been documented, leading to derivatives with potential pharmacological applications .

Comparative Analysis

To better understand the significance of this compound in biological contexts, a comparative analysis with similar compounds is presented below:

Compound NameStructure TypeUnique Features
Di-tert-butyl cyclohexane-1,1-dicarboxylateSaturated dicarboxylateMore stable; lacks double bonds
3,5-Di-tert-butyl phenolAromatic compoundExhibits strong antioxidant properties
Diethyl maleateUnsaturated dicarboxylateUsed in polymerization; less sterically hindered

This table illustrates how this compound stands out due to its combination of steric hindrance and reactivity.

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